molecular formula C18H11FN2O B3128601 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile CAS No. 338964-10-6

2-(4-Fluorophenoxy)-5-phenylnicotinonitrile

Cat. No. B3128601
CAS RN: 338964-10-6
M. Wt: 290.3 g/mol
InChI Key: ORINQTZMSPDVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-5-phenylnicotinonitrile, also known as FPhN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The exact mechanism of action of 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile is not fully understood. However, it has been suggested that 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has also been reported to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, which contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has also been reported to decrease the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which contribute to its anti-oxidant properties. In addition, 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has some limitations as well. It is insoluble in water, which makes it difficult to use in aqueous solutions. 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile. One potential area of research is the investigation of the structure-activity relationship (SAR) of 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile and its analogs to identify compounds with improved anti-cancer and anti-inflammatory activity. Another potential direction is the development of novel drug delivery systems for 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile to improve its bioavailability and efficacy. In addition, 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile can be used as a building block in the synthesis of novel materials with unique properties. Finally, further studies are needed to elucidate the exact mechanism of action of 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile and to identify its molecular targets.

Scientific Research Applications

2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has also been reported to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. In addition, 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and liquid crystals.

properties

IUPAC Name

2-(4-fluorophenoxy)-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O/c19-16-6-8-17(9-7-16)22-18-14(11-20)10-15(12-21-18)13-4-2-1-3-5-13/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORINQTZMSPDVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-5-phenylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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